molecular formula C18H17N3O5S B2378294 Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-86-6

Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2378294
CAS No.: 851946-86-6
M. Wt: 387.41
InChI Key: XWLNKWQKWCVYAN-UHFFFAOYSA-N
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Description

This compound is a thieno[3,4-d]pyridazine derivative featuring an ethyl carboxylate group at position 1, a 2-methoxyacetamido substituent at position 5, a phenyl group at position 3, and a ketone at position 2.

Properties

IUPAC Name

ethyl 5-[(2-methoxyacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-26-18(24)15-12-10-27-16(19-13(22)9-25-2)14(12)17(23)21(20-15)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLNKWQKWCVYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Formation: Thieno[3,4-d]Pyridazine Skeleton

The thieno[3,4-d]pyridazine core is synthesized via acid-catalyzed cyclization of tailored precursors. A proven method involves reacting N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives with strong mineral acids (e.g., HCl or H₂SO₄) in ethanol or dioxane at 50–110°C. For instance, refluxing sulfonamide intermediates in 12N HCl and ethanol for 4 hours induces cyclization, yielding the dihydrothienopyridine scaffold. Adjusting the solvent system (e.g., isopropanol for higher boiling points) and acid concentration optimizes reaction efficiency, achieving yields up to 76%.

Table 1: Cyclization Conditions and Yields

Precursor Acid Solvent Temperature (°C) Yield (%)
N-(3-Thienyl)-methyl sulfonamide 12N HCl Ethanol 110 76
N-(2-Thienyl)-methyl sulfonamide H₂SO₄ Dioxane 90 68

Esterification at Position 1: Ethyl Carboxylate Formation

The ethyl ester group is installed via Steglich esterification or base-catalyzed transesterification. Sodium ethoxide in cyclohexane facilitates the reaction between the carboxylic acid intermediate and ethyl acetate at 40–60°C. For example, combining 10 mmol of the acid with 12 mmol ethyl acetate and 15 mmol sodium ethoxide in cyclohexane at 50°C for 6 hours achieves 85% conversion.

Table 2: Esterification Optimization

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
NaOEt Cyclohexane 50 6 85
H₂SO₄ Ethanol 70 12 72

Phenyl Group Incorporation at Position 3

The phenyl substituent is introduced early in the synthesis via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Using phenylboronic acid with Pd(PPh₃)₄ in a dioxane/water mixture (80°C, 24 h) attaches the phenyl group to the thiophene ring prior to cyclization. Alternatively, electrophilic aromatic substitution with benzyl chloride in AlCl₃-containing DCM at 0°C achieves similar results.

Purification and Crystallization

Crude product purification involves recrystallization from ethanol/water mixtures (1:1 to 1:2 v/v) with activated carbon decolorization. For instance, dissolving the crude product in hot ethanol (70°C), adding 10% w/w activated carbon, and filtering before slow cooling to 4°C yields needle-like crystals with >99% purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 3.34 (s, 3H, -OCH₃), 4.22 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 7.45–7.62 (m, 5H, Ph).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N pyridazine).

Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability up to pharmaceutical processing temperatures.

Industrial Scalability Considerations

Large-scale production (kg batches) requires:

  • Continuous Flow Reactors : For cyclization and esterification steps to enhance heat transfer and reduce reaction time.
  • Solvent Recycling : Ethanol and cyclohexane recovery via fractional distillation cuts costs by 30%.
  • Waste Mitigation : Neutralization of acidic byproducts with CaCO₃ generates inert CaSO₄, minimizing environmental impact.

Challenges and Mitigation Strategies

  • Intermediate Hydrolysis : Moisture-sensitive intermediates (e.g., acyl chlorides) require anhydrous conditions and molecular sieves.
  • Low Crystallinity : Adding seed crystals during cooling improves crystal size distribution.
  • Byproduct Formation : Excess ethyl acetate (1.5 equiv) suppresses transesterification side reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl groups to form corresponding alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamido group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenolic derivatives.

  • Reduction: Alcohols.

  • Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a potential inhibitor in enzyme studies.

Medicine: Potential medicinal applications could involve the development of new therapeutic agents, particularly in the treatment of diseases where thieno[3,4-d]pyridazine derivatives have shown promise.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The pathways involved would be specific to the biological system in which it is applied.

Comparison with Similar Compounds

Table 1: Structural Features of Thieno-Pyridazine Derivatives

Compound Name Core Structure Position 5 Substituent Position 3 Substituent Position 1 Substituent Key Functional Groups
Target Compound Thieno[3,4-d]pyridazine 2-Methoxyacetamido Phenyl Ethyl carboxylate Amide, ketone, ester
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine Amino 4-Aminophenyl Ethyl carboxylate Amine, ketone, ester
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine - - Ethyl carboxylate Boc-protected amine, ester

Key Observations :

  • Core Heterocycle: The target compound and the analog in share a thieno-pyridazine core, while the compound in has a thieno-pyridine scaffold.
  • Substituent Effects: The 2-methoxyacetamido group in the target compound may improve solubility and receptor binding compared to the amino group in . The phenyl group at position 3 contributes to hydrophobicity, whereas the 4-aminophenyl in could increase polarity and reactivity.
  • Functional Group Diversity : The Boc-protected amine in suggests stability under basic conditions, contrasting with the unprotected amide/amine groups in the other compounds.

Pharmacological and Functional Insights

While direct data on the target compound are absent, inferences can be drawn from structurally related molecules:

  • Adenosine Receptor Modulation: Thiophene-containing analogs (e.g., 2-amino-3-benzoylthiophenes in ) act as allosteric enhancers of adenosine A1 receptors. The thieno-pyridazine core in the target compound may similarly interact with G protein-coupled receptors (GPCRs), though substituents like methoxyacetamido could alter selectivity .
  • Agonist vs. Antagonist Activity: The ethyl carboxylate group in the target compound may mimic ester-containing ligands that modulate cyclic AMP pathways, as seen in adenosine receptor systems .

Biological Activity

Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and the biological activities reported in various studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically starts with the formation of thieno[3,4-d]pyridazine derivatives, which are then modified to introduce the ethyl and methoxyacetamido groups. The final product can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Structural Formula

The molecular formula of this compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of approximately 358.41 g/mol.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-d]pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

This compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest at specific phases.

Table 1: Summary of Biological Activities

Activity TypeReported EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
AnticonvulsantPotential effects on seizure models

Case Studies

  • Antimicrobial Efficacy : A study conducted by Al-Khuzaie & Al-Majidi (2014) demonstrated that thieno[3,4-d]pyridazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.
  • Antitumor Properties : Khalil et al. (2016) reported that the compound exhibited significant cytotoxicity against human cancer cell lines, leading to further exploration of its mechanism of action.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, and how can reaction conditions be optimized?

  • Answer : The synthesis involves sequential functionalization of the thieno[3,4-d]pyridazine core. Key steps include:

  • Core formation : Cyclization of precursor heterocycles under reflux with solvents like toluene or ethanol .
  • Amidation : Introduction of the 2-methoxyacetamido group via coupling reagents (e.g., DCC or EDC) at controlled temperatures (0–25°C) to minimize side reactions .
  • Esterification : Ethyl esterification using ethanol/HCl or transesterification catalysts .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), reaction time (6–24 hours), and temperature (reflux vs. room temperature) improves yields (typically 40–75%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Answer : A combination of techniques is required:

  • NMR spectroscopy : Confirms regiochemistry of substituents (e.g., methoxyacetamido vs. phenyl groups) via chemical shifts and coupling patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 423.8 for C₁₈H₁₅ClFN₃O₄S) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects in biological assays .
  • HPLC : Assesses purity (>95% for pharmacological studies) .

Q. How does the compound’s solubility and stability profile influence experimental design?

  • Answer :

  • Solubility : Limited in aqueous buffers (use DMSO or ethanol for stock solutions; ≤10% v/v to avoid cytotoxicity) .
  • Stability : Hydrolysis of the ester group occurs in basic conditions (pH > 8). Store at −20°C in inert atmospheres .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., A1AR allosteric modulation vs. orthosteric displacement)?

  • Answer : Discrepancies arise from assay conditions (e.g., radioligand choice) or structural variations. Mitigation strategies include:

  • Kinetic dissociation assays : Differentiate allosteric vs. orthosteric binding (e.g., using [³H]-DPCPX in A1AR studies) .
  • SAR analysis : Compare analogs (e.g., methoxy vs. nitro substituents) to identify critical functional groups .
  • Molecular docking : Validate binding modes using homology models of target receptors .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Answer : Key modifications include:

  • Amide substituents : Replacing 2-methoxyacetamido with bulkier groups (e.g., cyclohexyl) enhances lipophilicity and target affinity .
  • Phenyl ring substitution : Fluorine or chlorine at the para position improves metabolic stability (e.g., t½ > 2 hours in microsomal assays) .
  • Core rigidification : Fused rings (e.g., dihydrothienopyridazines) reduce conformational flexibility, increasing selectivity .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action in neuroprotection?

  • Answer :

  • Molecular dynamics simulations : Model interactions with tau protein or adenosine receptors .
  • In vitro kinase profiling : Screen against 50+ kinases to identify off-target effects .
  • Gene expression profiling : RNA-seq analysis of treated neuronal cells reveals pathways (e.g., apoptosis, oxidative stress) .

Q. How do reaction mechanisms for key transformations (e.g., amidation, cyclization) affect scalability?

  • Answer :

  • Amidation : Catalytic methods (e.g., HATU) reduce stoichiometric waste vs. DCC .
  • Cyclization : Microwave-assisted synthesis cuts reaction time (10 min vs. 24 hours) but requires specialized equipment .
  • Purification : Flash chromatography vs. recrystallization impacts yield (5–10% loss) and scalability .

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